molecular formula C18H19N3O4S B2929378 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034339-96-1

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2929378
CAS No.: 2034339-96-1
M. Wt: 373.43
InChI Key: WTVSRHVSYWMGBC-UHFFFAOYSA-N
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Description

This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . Pyridine derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine and pyridine rings, possibly from different cyclic or acyclic precursors . The synthesis could also involve the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The structure of this compound would be characterized by the pyrrolidine and pyridine rings, as well as the benzofuran and sulfonamide groups. The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrrolidine and pyridine rings, as well as the benzofuran and sulfonamide groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the pyrrolidine ring contributes to the stereochemistry of the molecule .

Scientific Research Applications

Synthesis and Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative, a class known for its broad range of biological activities. The synthesis of novel sulfonamide derivatives, including structures similar to the compound , has been explored for their antibacterial and antiproliferative activities. For instance, sulfonamide isoxazolo[5,4-b]pyridines demonstrated antimicrobial activity against strains such as Pseudomonas aeruginosa and Escherichia coli, and showed a 50% inhibition of breast carcinoma cell line MCF7 proliferation at specific concentrations (Poręba et al., 2015). This indicates the potential of sulfonamide derivatives in antimicrobial and anticancer applications.

Anticancer and Antimicrobial Potency

Further exploration into sulfonamide-based compounds has revealed their efficacy as anticancer and antimicrobial agents. Novel pyridin-N-ethyl-N-methylbenzenesulfonamides were synthesized and showed better activity than the reference drug Doxorubicin against certain cancer cell lines, and also exhibited significant antibacterial activity against gram-negative bacteria like Klebsiella pneumoniae (Debbabi et al., 2017). These findings underscore the therapeutic potential of sulfonamide derivatives in treating cancer and bacterial infections.

Chemical Synthesis and Stability

On the chemical synthesis front, sulfonamide derivatives have been efficiently synthesized using sulfur-functionalized aminoacrolein derivatives, facilitating the production of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This methodology offers a rapid access to various heterocyclic sulfonyl compounds, showcasing the versatility and stability of sulfonamide derivatives in chemical synthesis (Tucker et al., 2015).

Antibacterial Applications

The quest for new antibacterial agents has led to the synthesis of heterocyclic compounds containing sulfonamido moieties, demonstrating high antibacterial activities against several strains. These compounds are being considered for use as antibacterial agents, highlighting the importance of sulfonamide derivatives in addressing antibiotic resistance challenges (Azab et al., 2013).

Mechanism of Action

The mechanism of action of this compound would likely depend on its structure and the target it interacts with. For example, pyrrolidine derivatives have been found to have various biological activities .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicine and other fields .

Properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-18-2-1-8-21(18)17-10-13(5-7-19-17)12-20-26(23,24)15-3-4-16-14(11-15)6-9-25-16/h3-5,7,10-11,20H,1-2,6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVSRHVSYWMGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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